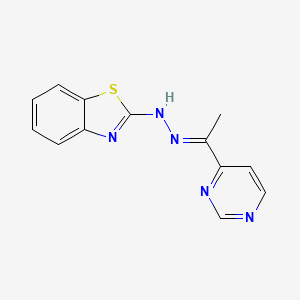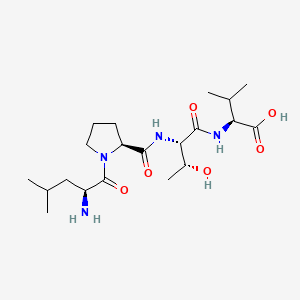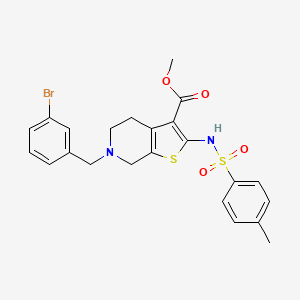
BChE-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BChE-IN-17, also known as compound 6n, is a potent and selective inhibitor of butyrylcholinesterase. Butyrylcholinesterase is an enzyme that hydrolyzes esters of choline, including acetylcholine. This enzyme is widely distributed in the nervous system and plays a role in cholinergic neurotransmission. This compound has shown significant potential in scientific research due to its high selectivity and low neurotoxicity .
Vorbereitungsmethoden
The synthesis of BChE-IN-17 involves several steps. The synthetic route typically includes the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the quaternization process
Analyse Chemischer Reaktionen
BChE-IN-17 undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include butyrylthiocholine iodide and o-phenylenediamine. The major products formed from these reactions are typically the hydrolyzed or oxidized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
BChE-IN-17 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of butyrylcholinesterase and its effects on cholinergic neurotransmission. In biology, this compound is used to investigate the role of butyrylcholinesterase in various physiological processes and diseases, including Alzheimer’s disease and other neurodegenerative disorders. In medicine, this compound is being explored as a potential therapeutic agent for conditions involving cholinergic dysfunction .
Wirkmechanismus
BChE-IN-17 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other esters of choline. This inhibition leads to an increase in acetylcholine levels in the nervous system, which can help ameliorate symptoms of neurodegenerative diseases . The molecular targets of this compound include the active site residues of butyrylcholinesterase, and the pathways involved are primarily related to cholinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
BChE-IN-17 is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase. Similar compounds include bambuterol, rivastigmine, and pancuronium bromide, which also inhibit butyrylcholinesterase but with varying degrees of selectivity and potency . This compound stands out due to its low neurotoxicity and moderate neuroprotective effects, making it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H23BrN2O4S2 |
|---|---|
Molekulargewicht |
535.5 g/mol |
IUPAC-Name |
methyl 6-[(3-bromophenyl)methyl]-2-[(4-methylphenyl)sulfonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H23BrN2O4S2/c1-15-6-8-18(9-7-15)32(28,29)25-22-21(23(27)30-2)19-10-11-26(14-20(19)31-22)13-16-4-3-5-17(24)12-16/h3-9,12,25H,10-11,13-14H2,1-2H3 |
InChI-Schlüssel |
WLDAPARXRDCLQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC(=CC=C4)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


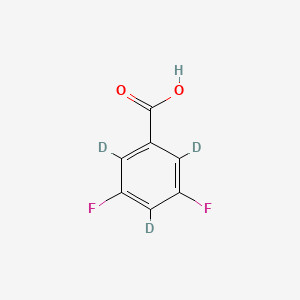
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
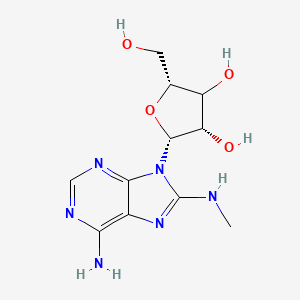
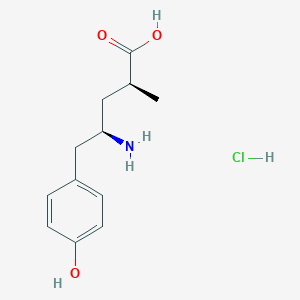
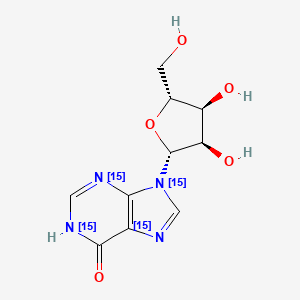
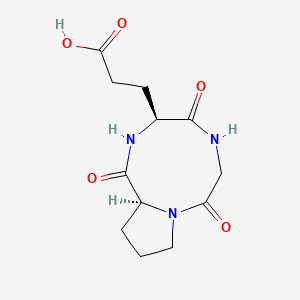
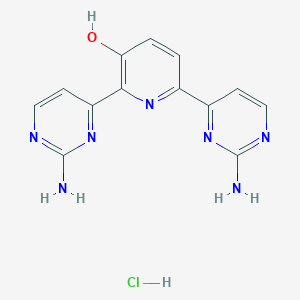
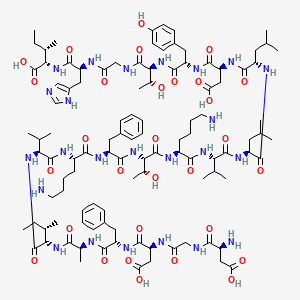
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
